molecular formula C28H34F3IO7 B11828882 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-

2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-

Cat. No.: B11828882
M. Wt: 666.5 g/mol
InChI Key: LFPAJVCQWPITEO-DICWOHCSSA-N
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Description

The compound 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- is a bicyclic lactone with a hexahydro-2H-cyclopenta[b]furan-2-one core. Key structural features include:

  • Substituents: A (1E)-buten-1-yl chain at position 4, substituted with a 2-iodo-5-(trifluoromethyl)phenoxy group and a tetrahydro-2H-pyran-2-yl (THP) oxy group.
  • Protective Groups: THP-oxy groups at positions 4 and 5, commonly used to stabilize hydroxyl groups during synthesis .
  • Stereochemistry: The (3aR,4R,5R,6aS) configuration ensures specific spatial orientation critical for biological activity .

This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of THP protections and iodine/trifluoromethyl motifs in bioactive molecules .

Properties

Molecular Formula

C28H34F3IO7

Molecular Weight

666.5 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-(oxan-2-yloxy)but-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C28H34F3IO7/c29-28(30,31)17-7-10-21(32)24(13-17)36-16-18(37-26-5-1-3-11-34-26)8-9-19-20-14-25(33)38-23(20)15-22(19)39-27-6-2-4-12-35-27/h7-10,13,18-20,22-23,26-27H,1-6,11-12,14-16H2/b9-8+/t18?,19-,20-,22-,23+,26?,27?/m1/s1

InChI Key

LFPAJVCQWPITEO-DICWOHCSSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(=O)O3

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions using phenol derivatives.

    Addition of the pyran groups: These groups can be introduced through etherification reactions.

    Iodination and trifluoromethylation: These steps are typically carried out using reagents such as iodine and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The phenoxy and pyran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Structure

The compound 2H-Cyclopenta[b]furan-2-one is characterized by a fused ring system that includes a furan moiety. Its complex derivatives often feature various substituents that can influence its reactivity and biological activity.

Synthesis Techniques

Recent studies have highlighted innovative synthetic pathways for producing derivatives of 2H-cyclopenta[b]furan-2-one. For instance, the synthesis of specific derivatives has been achieved through the Suzuki–Miyaura coupling method, which allows for the introduction of aryl groups at positions that are typically challenging to modify . These synthetic advancements facilitate the exploration of the compound's applications in different fields.

Antiviral Activity

One significant application of 2H-cyclopenta[b]furan-2-one derivatives is in the development of antiviral agents. For example, a study reported the design and synthesis of novel inhibitors targeting HIV-1 protease. The hexahydro derivative was utilized as a P2-ligand, which demonstrated enhanced binding interactions within the enzyme's active site. The structural modifications improved the inhibitor's potency against multidrug-resistant strains of HIV-1, highlighting the compound's potential in antiviral drug development .

Anti-inflammatory Properties

Another area of research involves exploring the anti-inflammatory properties of these compounds. Certain derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanisms involve modulation of cytokine production and inhibition of inflammatory mediators .

Polymer Development

The unique chemical structure of 2H-cyclopenta[b]furan-2-one allows it to be integrated into polymer matrices. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and advanced materials . Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation.

Photochemical Applications

Due to its ability to undergo photochemical reactions, derivatives of 2H-cyclopenta[b]furan-2-one are being investigated for use in organic light-emitting diodes (OLEDs) and solar cells. The furan moiety can participate in charge transfer processes, which is essential for efficient light emission and energy conversion .

Case Study 1: Development of HIV-1 Protease Inhibitors

In a comprehensive study, researchers synthesized several C3-substituted hexahydro derivatives of 2H-cyclopenta[b]furan-2-one as potential HIV-1 protease inhibitors. The X-ray crystal structure analysis revealed extensive hydrogen bonding interactions between the inhibitor and protease, leading to enhanced stability and potency against resistant strains .

Case Study 2: Synthesis of Azulene Derivatives

Another research initiative focused on synthesizing azulene derivatives from 2H-cyclohepta[b]furan-2-ones as starting materials. This study explored their reactivity with olefins, resulting in novel compounds with potential applications in organic electronics and dyes .

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences
Target Compound Hexahydro-2H-cyclopenta[b]furan-2-one 4-[(1E)-butenyl with I/CF₃-phenoxy and THP-oxy], 5-THP-oxy C₂₇H₃₁F₃IO₇* ~706.3 (estimated) Unique iodine and trifluoromethyl groups
69222-61-3 Same core 4-hydroxymethyl, 5-THP-oxy C₁₃H₂₀O₅ 256.29 Simpler substituents; lacks iodine/CF₃
118629-38-2 Same core 4-(4-fluoro-3-hydroxyoctyl), 5-hydroxy C₁₅H₂₅FO₄ 288.36 Fluoroalkyl chain; unprotected hydroxyls
208111-98-2 Same core 4-[(1E)-3-oxo-4-(3-CF₃-phenoxy)butenyl], 5-benzoyloxy C₂₅H₂₁F₃O₆ 474.42 Benzoyl protection; lacks iodine

Physicochemical Properties

  • Boiling Point : The target compound’s iodine and bulky substituents likely elevate its boiling point compared to analogs. For example, 118629-38-2 has a predicted boiling point of 469.4°C , while the target compound may exceed this due to higher molecular weight.
  • Density : Predicted to be >1.16 g/cm³ (cf. 1.163 g/cm³ for 118629-38-2 ) .
  • Solubility : The THP groups enhance lipophilicity, but the iodine may reduce aqueous solubility compared to fluoro or hydroxyl analogs .

Bioactivity

  • Enzyme Inhibition : Similar to DHODH inhibitors in , the trifluoromethyl and iodine groups may enhance binding to hydrophobic enzyme pockets .
  • Intermediate Utility : THP protections suggest use in prostaglandin or antiviral drug synthesis, as seen in 39746-01-5 .

Toxicity and Handling

  • Hazards : Likely irritant (skin/eyes) based on analogs like 88536-89-4 .
  • Decomposition : May release hydrogen iodide or CF₃-containing gases under heat, requiring caution in storage .

Biological Activity

The compound 2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)- is a complex bicyclic lactone with potential biological activities. Its structure includes multiple functional groups that may enhance its reactivity and solubility, making it a candidate for various pharmacological applications.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of hydroxyl and ether groups enhances its interaction with biological macromolecules, potentially influencing its pharmacodynamics.

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the known biological activities associated with compounds in this class:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABicyclic lactoneAntioxidantHigher solubility
Compound BHydroxylated furanAntimicrobialPotent against specific pathogens
Compound CRelated lactoneAnti-inflammatoryUnique pathway modulation

The biological activity of 2H-Cyclopenta[b]furan derivatives is often linked to their ability to modulate enzyme activity and interact with receptors. For instance:

  • Antioxidant Activity : Compounds in this class have been evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging activity.
  • Antimicrobial Properties : Preliminary studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives have shown effectiveness against Candida albicans and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Some derivatives have been identified as COX-II inhibitors, which are crucial in mediating inflammatory responses . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Recent studies have highlighted the potential of 2H-Cyclopenta[b]furan derivatives in drug development:

  • Antimicrobial Screening : A study conducted on various derivatives demonstrated that specific modifications in the structure could enhance antimicrobial efficacy against resistant strains .
  • COX-II Inhibition : Research focusing on the inhibition of COX-II by these compounds revealed promising results, with some derivatives exhibiting potency greater than existing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex biologically active molecules, which could lead to new therapeutic agents .

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in the spatial arrangement of bulky substituents (e.g., THP groups)?

  • Methodological Answer : Utilize:
  • NOESY/ROESY NMR : Detect through-space interactions between THP protons and adjacent groups.
  • X-ray Crystallography : Resolve absolute configuration and confirm steric hindrance effects.
  • Dynamic NMR : Study conformational flexibility of THP rings at variable temperatures .

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